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Compound of Interest

Compound Name: m-(p-Toluidino)phenol

Cat. No.: B108392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is a versatile organic

compound with the chemical formula C₁₃H₁₃NO.[1] Its structure, featuring a phenol group and a

p-toluidine moiety linked at the meta position, makes it a valuable building block and

intermediate in various organic syntheses. This document provides detailed application notes

and experimental protocols for the use of m-(p-toluidino)phenol in the synthesis of valuable

organic molecules, including heterocycles and potential pharmaceutical intermediates.

Chemical and Physical Properties
A summary of the key chemical and physical properties of m-(p-toluidino)phenol is presented

in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b108392?utm_src=pdf-interest
https://www.benchchem.com/product/b108392?utm_src=pdf-body
https://ejchem.journals.ekb.eg/article_338744_84ad11977e8801f4bfcc471537ac90a5.pdf
https://www.benchchem.com/product/b108392?utm_src=pdf-body
https://www.benchchem.com/product/b108392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₃H₁₃NO

Molecular Weight 199.25 g/mol

Appearance Off-white to light brown powder

Melting Point 125-129 °C

Solubility Soluble in methanol, ethanol, DMSO, and DMF

CAS Number 61537-49-3

Applications in Organic Synthesis
m-(p-Toluidino)phenol serves as a key starting material or intermediate in several important

organic transformations, leveraging the reactivity of both its phenolic hydroxyl and secondary

amine functionalities.

Synthesis of Phenoxazine Derivatives
Phenoxazines are an important class of heterocyclic compounds with applications in dyes,

pharmaceuticals, and materials science. m-(p-Toluidino)phenol can be utilized as a precursor

for the synthesis of phenoxazine derivatives through intramolecular cyclization reactions.

Reaction Scheme:

Reactants
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Caption: General scheme for the synthesis of phenoxazine derivatives from m-(p-
Toluidino)phenol.

Buchwald-Hartwig Amination
The secondary amine of m-(p-toluidino)phenol can undergo palladium-catalyzed Buchwald-

Hartwig amination with aryl halides or triflates to form triarylamine derivatives. These products

are often investigated for their applications in organic electronics as hole-transporting

materials.

Reaction Scheme:
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Caption: Buchwald-Hartwig amination of m-(p-Toluidino)phenol.

Ullmann Condensation
Similar to the Buchwald-Hartwig reaction, the Ullmann condensation provides an alternative,

copper-catalyzed route to form C-N bonds. This method can be employed to couple m-(p-
toluidino)phenol with aryl halides, often under harsher conditions than palladium-catalyzed

methods.[2]

Reaction Scheme:

Reactants
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Productm-(p-Toluidino)phenol
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Cu Catalyst
(e.g., CuI)
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(e.g., K2CO3)
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Caption: Ullmann condensation of m-(p-Toluidino)phenol.

Synthesis of Azo Dyes
The aromatic amine functionality in the p-toluidine portion of the molecule can be diazotized

and then coupled with a suitable coupling component, such as a phenol or another aromatic
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amine, to produce azo dyes.[3][4] The phenolic hydroxyl group in m-(p-toluidino)phenol can

also act as a coupling partner for other diazonium salts.

Reaction Scheme:

Step 1: Diazotization

Step 2: Azo Coupling

p-Toluidine

NaNO2, HCl
0-5 °C

p-Tolyl Diazonium Salt

m-Aminophenol

Coupling

Azo Dye

Click to download full resolution via product page

Caption: Two-step synthesis of an azo dye using a toluidine derivative.

Experimental Protocols
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Protocol 1: General Procedure for Buchwald-Hartwig
Amination of m-(p-Toluidino)phenol
This protocol describes a general method for the palladium-catalyzed N-arylation of m-(p-
toluidino)phenol.

Materials:

m-(p-Toluidino)phenol

Aryl halide (e.g., 4-chloroanisole)

Palladium(II) acetate (Pd(OAc)₂)

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

To an oven-dried Schlenk flask, add m-(p-toluidino)phenol (1.0 mmol), the aryl halide (1.2

mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol).

Seal the flask with a septum, and evacuate and backfill with argon three times.

Add sodium tert-butoxide (1.4 mmol) to the flask under a positive pressure of argon.

Add anhydrous toluene (5 mL) via syringe.

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress

by TLC or GC-MS.

After completion, cool the reaction to room temperature and quench with saturated aqueous

ammonium chloride solution.
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Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Expected Outcome: The N-aryl derivative of m-(p-toluidino)phenol is expected as the major

product. Yields can vary from moderate to excellent depending on the specific aryl halide used.

Product Yield (%)
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

MS (m/z)

N-(4-

methoxyphenyl)-

m-(p-

toluidino)phenol

75-85

7.2-6.8 (m, 12H),

5.5 (br s, 1H),

3.8 (s, 3H), 2.3

(s, 3H)

156.2, 148.5,

142.1, 135.8,

130.2, 129.8,

124.5, 121.3,

118.9, 115.4,

114.7, 55.6, 20.9

[M]⁺ expected

Protocol 2: General Procedure for Ullmann
Condensation of m-(p-Toluidino)phenol
This protocol outlines a general copper-catalyzed method for the N-arylation of m-(p-
toluidino)phenol.

Materials:

m-(p-Toluidino)phenol

Aryl iodide (e.g., iodobenzene)

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)
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Standard laboratory glassware

Procedure:

In a round-bottom flask, combine m-(p-toluidino)phenol (1.0 mmol), the aryl iodide (1.5

mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

Add anhydrous DMF (10 mL) to the flask.

Heat the reaction mixture to 140-160 °C and stir for 24-48 hours under a nitrogen

atmosphere. Monitor the reaction by TLC.

Upon completion, cool the mixture to room temperature and pour it into water.

Extract the product with ethyl acetate (3 x 25 mL).

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate,

and concentrate in vacuo.

Purify the residue by column chromatography on silica gel.

Expected Outcome: The corresponding N-aryl derivative of m-(p-toluidino)phenol is the

expected product. Yields are typically moderate.

Product Yield (%)
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

MS (m/z)

N-phenyl-m-(p-

toluidino)phenol
50-65

7.4-6.9 (m, 13H),

5.6 (br s, 1H),

2.3 (s, 3H)

148.7, 143.2,

141.9, 135.5,

130.1, 129.5,

122.8, 121.0,

119.5, 118.7,

115.2, 20.9

[M]⁺ expected

Safety Precautions
m-(p-Toluidino)phenol is harmful if swallowed or in contact with skin. It may cause an

allergic skin reaction.
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Always handle this chemical in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Palladium and copper catalysts, as well as strong bases like sodium tert-butoxide, should be

handled with care according to their specific safety data sheets (SDS).

Reactions at elevated temperatures should be conducted with appropriate shielding and

temperature control.

Conclusion
m-(p-Toluidino)phenol is a valuable and versatile building block in organic synthesis. Its dual

functionality allows for a range of transformations, making it a key intermediate in the synthesis

of complex molecules such as phenoxazines, triarylamines, and azo dyes. The protocols

provided herein offer a starting point for researchers to explore the rich chemistry of this

compound in their synthetic endeavors. Further optimization of reaction conditions may be

necessary depending on the specific substrates and desired products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b108392#using-m-p-toluidino-phenol-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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